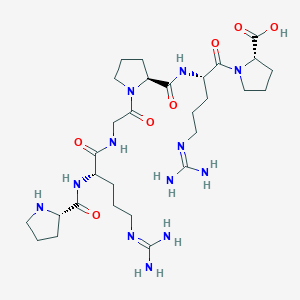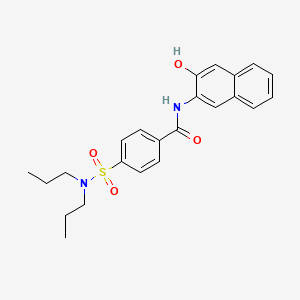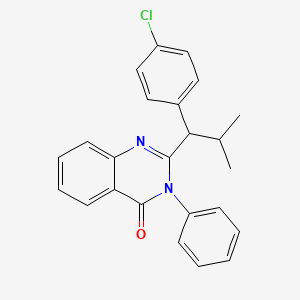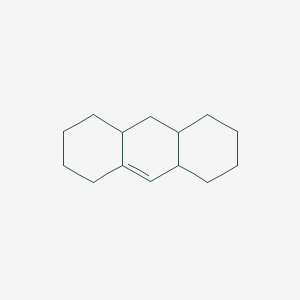![molecular formula C13H10F3N3O2S B14200897 Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-31-4](/img/structure/B14200897.png)
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is a compound that belongs to the class of sulfonamides It features a trifluoromethyl group attached to a carbazole ring, which is a tricyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamine in the presence of an acid . This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, resulting in the formation of the desired sulfamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group but may differ in their aromatic ring structures.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group attached to different aromatic or aliphatic backbones.
Uniqueness
Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is unique due to the combination of the trifluoromethyl group and the carbazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Número CAS |
872604-31-4 |
|---|---|
Fórmula molecular |
C13H10F3N3O2S |
Peso molecular |
329.30 g/mol |
Nombre IUPAC |
2-(sulfamoylamino)-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(6-12(9)18-11)19-22(17,20)21/h1-6,18-19H,(H2,17,20,21) |
Clave InChI |
GRBLEEZQQOMVKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)


![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)


![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

